molecular formula C8H16O2S B1340434 7-(Methylsulfanyl)heptanoic acid CAS No. 111261-32-6

7-(Methylsulfanyl)heptanoic acid

Cat. No. B1340434
CAS RN: 111261-32-6
M. Wt: 176.28 g/mol
InChI Key: NSJBWSPQSPXKLG-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)heptanoic acid, also known as trihomomethionine, is a sulfur-containing amino acid . It consists of 2-aminoheptanoic acid having a methylthio substituent at the 7-position . The molecular formula is C8H17NO2S .


Molecular Structure Analysis

The molecular weight of 7-(Methylsulfanyl)heptanoic acid is approximately 176.28 g/mol . Its molecular formula is C8H16O2S .

Scientific Research Applications

Tuberculosis Treatment

7-(Methylsulfanyl)heptanoic acid has been shown to be effective against tuberculosis. This compound’s efficacy in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, highlights its potential as a therapeutic agent in the treatment of this infectious disease .

Antimicrobial Research

Despite its effectiveness against tuberculosis, 7-(Methylsulfanyl)heptanoic acid does not exhibit antimicrobial activities against gram-positive bacteria such as Staphylococcus aureus or Streptococcus pyogenes. This specificity can guide researchers in understanding the mechanism of action and potentially developing targeted antimicrobial therapies .

Chemical Synthesis

The compound can be used as a building block in chemical synthesis, particularly in the production of complex molecules that may have pharmaceutical applications. Its unique structure allows for the introduction of the methylsulfanyl group into larger molecules .

Metabolic Studies

7-(Methylsulfanyl)heptanoic acid may be used in metabolic studies due to its structural similarity to heptanoic acid, a medium-chain saturated fatty acid. It could serve as a metabolic probe to understand fatty acid metabolism and related disorders .

Mechanism of Action

Target of Action

7-(Methylsulfanyl)heptanoic acid is an alkaloid found in the bark and leaves of the tree Dictyocarpus heptacarpus . It is a racemic mixture of diptocarpiline and diptocarpidine . This compound has shown to be effective against tuberculosis

Mode of Action

It is known that the compound has sulfide and diptocarpidine as its main constituents

Biochemical Pathways

Given its effectiveness against tuberculosis , it is likely that it interferes with the metabolic processes of the tuberculosis bacterium. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

It has been shown to be effective against tuberculosis , suggesting that it may have a bactericidal or bacteriostatic effect on the tuberculosis bacterium.

properties

IUPAC Name

7-methylsulfanylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-11-7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBWSPQSPXKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551943
Record name 7-(Methylsulfanyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Methylsulfanyl)heptanoic acid

CAS RN

111261-32-6
Record name 7-(Methylsulfanyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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